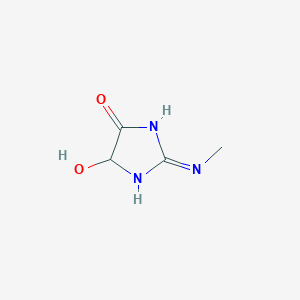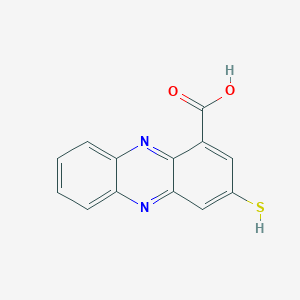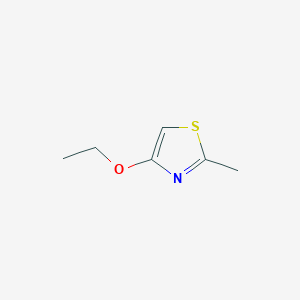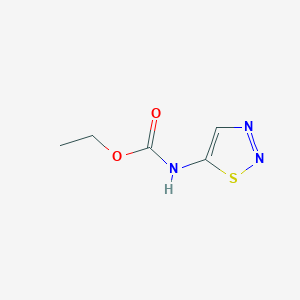![molecular formula C96H144CuN8O8 B13105492 2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper](/img/structure/B13105492.png)
2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper is an organometallic compound known for its unique properties and applications. It is a derivative of phthalocyanine, a class of compounds widely used in dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper typically involves the cyclic tetramerization of 4,5-di(octyloxy)phthalonitrile in the presence of a copper salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, often under an inert atmosphere, to facilitate the formation of the phthalocyanine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the copper center and the octyloxy substituents on the phthalocyanine ring .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of oxidized derivatives of the compound, while substitution reactions can introduce new functional groups onto the phthalocyanine ring .
Aplicaciones Científicas De Investigación
2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper has a wide range of scientific research applications. In chemistry, it is used as a dye in photonic and optical materials due to its infrared absorption properties . Additionally, its unique electronic properties make it useful in the development of organic semiconductors and other advanced materials .
Mecanismo De Acción
The mechanism of action of 2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper involves its interaction with light and its ability to generate reactive oxygen species. When exposed to light, the compound absorbs energy and undergoes a series of photochemical reactions that produce reactive oxygen species. These reactive species can then interact with biological molecules, leading to various effects such as cell death in photodynamic therapy .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper include other phthalocyanine derivatives such as 2,3,9,10,16,17,23,24-Octakis(hexylsulfonyl)phthalocyaninato copper and 2,3,9,10,16,17,23,24-Octakis(octyloxy)phthalocyaninato zinc .
Uniqueness: What sets this compound apart from similar compounds is its specific combination of octyloxy substituents and the copper center. This unique structure imparts distinct electronic and photophysical properties, making it particularly suitable for applications in infrared dyes and photodynamic therapy .
Propiedades
Fórmula molecular |
C96H144CuN8O8 |
|---|---|
Peso molecular |
1601.8 g/mol |
Nombre IUPAC |
copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C96H144N8O8.Cu/c1-9-17-25-33-41-49-57-105-81-65-73-74(66-82(81)106-58-50-42-34-26-18-10-2)90-97-89(73)101-91-75-67-83(107-59-51-43-35-27-19-11-3)84(108-60-52-44-36-28-20-12-4)68-76(75)93(98-91)103-95-79-71-87(111-63-55-47-39-31-23-15-7)88(112-64-56-48-40-32-24-16-8)72-80(79)96(100-95)104-94-78-70-86(110-62-54-46-38-30-22-14-6)85(69-77(78)92(99-94)102-90)109-61-53-45-37-29-21-13-5;/h65-72H,9-64H2,1-8H3;/q-2;+2 |
Clave InChI |
GIAVAZMIHRPGQC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC2=C3[N-]C(=C2C=C1OCCCCCCCC)N=C4C5=CC(=C(C=C5C(=N4)N=C6C7=CC(=C(C=C7C(=NC8=NC(=N3)C9=CC(=C(C=C98)OCCCCCCCC)OCCCCCCCC)[N-]6)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


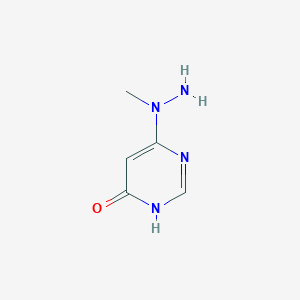
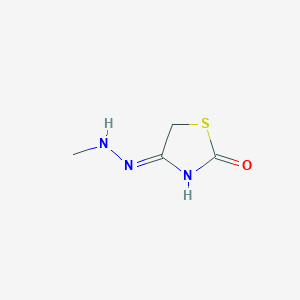

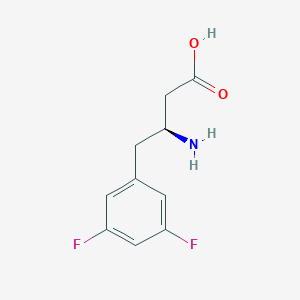
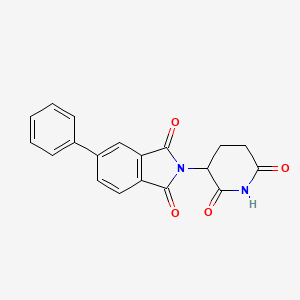
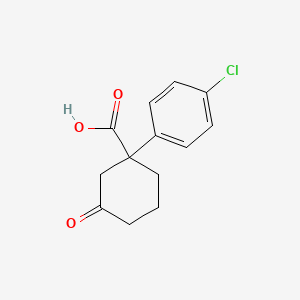
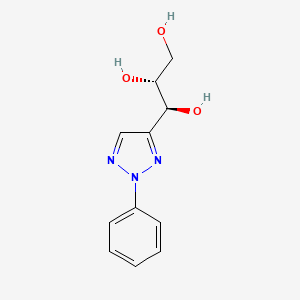
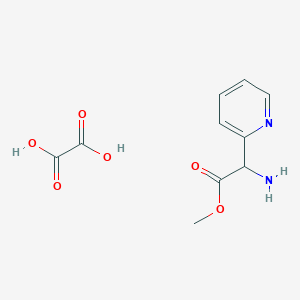
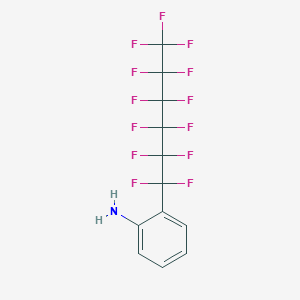
![2,8-Dimethyl-5-methyleneimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B13105462.png)
